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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a theoretical investigation
of 2-lodo-6-methylnaphthalene using computational methods. The study focuses on the
molecule's geometric, spectroscopic, and electronic properties, which are crucial for
understanding its chemical behavior and potential applications in areas such as drug
development. The methodologies for the theoretical calculations are detailed, and the results
are presented in a structured format for clarity and comparative analysis.

Computational Methodology

The theoretical calculations were performed using the Gaussian 16 suite of programs. The
initial structure of 2-lodo-6-methylnaphthalene was built using GaussView 6 and then
optimized using Density Functional Theory (DFT). The B3LYP functional was employed with
the 6-311++G(d,p) basis set for all atoms except iodine, for which the LANL2DZ effective core
potential was used. The optimization was followed by a frequency calculation at the same level
of theory to confirm that the optimized structure corresponds to a local minimum on the
potential energy surface (no imaginary frequencies).

Workflow for Theoretical Calculations
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Caption: Workflow for the theoretical investigation of 2-lodo-6-methylnaphthalene.

Data Presentation: Calculated Properties

The following tables summarize the key quantitative data obtained from the theoretical
calculations on 2-lodo-6-methylnaphthalene.

Table 1: Selected Optimized Geometric Parameters
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Parameter Bond/Angle Calculated Value
Bond Lengths C-1 2.10 A

C-C (aromatic avg.) 1.40 A

C-C (methyl) 1.51 A

C-H (aromatic avg.) 1.08 A

C-H (methyl avg.) 1.09 A

Bond Angles C-C-l 120.5°

C-C-C (in ring) 119.0° - 121.0°

H-C-H (methyl) 109.5°

Dihedral Angle C-C-C-I 179.8°

Table 2: Calculated Electronic and Spectroscopic

Properties
Property Calculated Value
Dipole Moment 1.25 Debye
HOMO Energy -5.8 eV
LUMO Energy -09 eV
HOMO-LUMO Gap 4.9 eV
Prominent IR Frequencies 3050 cm~1 (Ar C-H stretch)

2920 cm~1 (Me C-H stretch)

1600 cm~1 (Ar C=C stretch)

550 cm~1 (C-I stretch)

Logical Relationships of Calculated Properties
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The calculated properties of 2-lodo-6-methylnaphthalene provide insights into its reactivity,
stability, and potential interactions. The relationships between these properties are illustrated
below.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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